5-(Phenylsulfamoyl)furan-2-carboxylic acid
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Overview
Description
5-(Phenylsulfamoyl)furan-2-carboxylic acid is an organic compound with the molecular formula C11H9NO5S. It is also known by its IUPAC name, 5-(anilinosulfonyl)-2-furoic acid. This compound is characterized by the presence of a furan ring substituted with a phenylsulfamoyl group and a carboxylic acid group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Phenylsulfamoyl)furan-2-carboxylic acid typically involves the reaction of furan-2-carboxylic acid with phenylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-(Phenylsulfamoyl)furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The phenylsulfamoyl group can be reduced to form the corresponding amine.
Substitution: The phenylsulfamoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI).
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 5-(Phenylamino)furan-2-carboxylic acid.
Substitution: Various substituted furan derivatives depending on the substituent introduced.
Scientific Research Applications
5-(Phenylsulfamoyl)furan-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of polymers
Mechanism of Action
The mechanism of action of 5-(Phenylsulfamoyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. The phenylsulfamoyl group can form hydrogen bonds with amino acid residues in enzyme active sites, leading to inhibition of enzyme activity. The furan ring can also participate in π-π interactions with aromatic residues, further stabilizing the compound-enzyme complex .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: Lacks the phenylsulfamoyl group, making it less versatile in terms of chemical reactivity.
5-Formylfuran-2-carboxylic acid: Contains a formyl group instead of a phenylsulfamoyl group, leading to different chemical properties and reactivity.
Furan-2,5-dicarboxylic acid: Contains two carboxylic acid groups, making it more acidic and reactive in different types of chemical reactions.
Uniqueness
5-(Phenylsulfamoyl)furan-2-carboxylic acid is unique due to the presence of the phenylsulfamoyl group, which imparts distinct chemical properties and reactivity. This group enhances the compound’s ability to participate in hydrogen bonding and π-π interactions, making it a valuable building block in organic synthesis and a potential candidate for drug development .
Properties
IUPAC Name |
5-(phenylsulfamoyl)furan-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO5S/c13-11(14)9-6-7-10(17-9)18(15,16)12-8-4-2-1-3-5-8/h1-7,12H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDKGMOOLDGTDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(O2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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